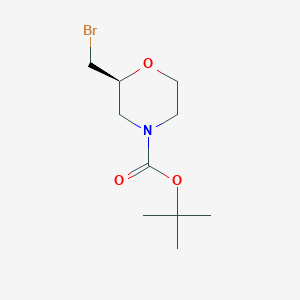

(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate

概要

説明

DS-3801は、DS-3801bとしても知られており、第一三共株式会社によって開発された低分子薬です。それは、GPR38としても知られるモチリン受容体の非マクロライドアゴニストです。モチリンは、胃腸運動を調節する上で重要な役割を果たす胃腸ホルモンです。 DS-3801bは、慢性便秘やその他の機能性胃腸障害の潜在的な治療法として調査されています .

2. 製法

合成経路と反応条件: DS-3801bの合成には、N-メチルアニリド誘導体の調製が含まれます。 重要なステップには、環化反応によるコア構造の形成、それに続くモチリン受容体に対する化合物の活性と選択性を高めるための官能基の修飾が含まれます .

工業的製法: DS-3801bの工業的生産には、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成が関与する可能性が高いです。 これには、クロマトグラフィーや結晶化などの高度な精製技術を使用して最終生成物を単離することが含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of DS-3801b involves the preparation of N-methylanilide derivatives. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance the compound’s activity and selectivity towards the motilin receptor .

Industrial Production Methods: Industrial production of DS-3801b would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .

化学反応の分析

反応の種類: DS-3801bは、次のようなさまざまな化学反応を受けます。

酸化: 分子への酸素原子の導入。

還元: 酸素原子の除去または水素原子の付加。

置換: ある官能基を別の官能基と置換する。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。

置換: 適切な条件下でのハロゲンや求核試薬などの試薬。

主な生成物: これらの反応から生成される主な生成物は、関与する特定の官能基と使用される反応条件によって異なります .

4. 科学研究への応用

DS-3801bは、次のようないくつかの科学研究への応用があります。

化学: モチリン受容体とその胃腸運動における役割を研究するためのツール化合物として使用されます。

生物学: 胃腸運動への影響と機能性胃腸障害における潜在的な治療応用について調査されています。

医学: 慢性便秘や胃麻痺の潜在的な治療法として探求されています。

科学的研究の応用

DS-3801b has several scientific research applications, including:

Chemistry: Used as a tool compound to study the motilin receptor and its role in gastrointestinal motility.

Biology: Investigated for its effects on gastrointestinal motility and potential therapeutic applications in functional gastrointestinal disorders.

Medicine: Explored as a potential treatment for chronic constipation and gastroparesis.

Industry: Potential use in the development of novel gastrointestinal prokinetic agents

作用機序

DS-3801bは、モチリン受容体(GPR38)のアゴニストとして作用することで効果を発揮します。受容体に結合すると、胃腸運動を高めるシグナル伝達経路を活性化します。 これには、胃腸管の平滑筋細胞の活性化が含まれ、消化器系を通る内容物の収縮と移動が改善されます .

類似の化合物:

エリスロマイシン: モチリン受容体アゴニストとしても作用するマクロライド系抗生物質。

ミテムシナル: 別の非マクロライド系モチリン受容体アゴニスト。

比較: DS-3801bは、非マクロライドアゴニストである点がユニークであり、エリスロマイシンなどのマクロライドアゴニストと比較して副作用の軽減と選択性の向上という利点を提供する可能性があります。 さらに、DS-3801bは、高い親和性と選択性でモチリン受容体を標的とするように特別に設計されており、機能性胃腸障害の治療のための有望な候補となっています .

類似化合物との比較

Erythromycin: A macrolide antibiotic that also acts as a motilin receptor agonist.

Mitemcinal: Another non-macrolide motilin receptor agonist.

Comparison: DS-3801b is unique in that it is a non-macrolide agonist, which may offer advantages in terms of reduced side effects and improved selectivity compared to macrolide agonists like erythromycin. Additionally, DS-3801b has been specifically designed to target the motilin receptor with high affinity and selectivity, making it a promising candidate for the treatment of functional gastrointestinal disorders .

生物活性

(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, with the molecular formula C₁₀H₁₈BrNO₃, is a morpholine derivative that has garnered interest in pharmacological research due to its potential biological activity, particularly related to gastrointestinal motility and motilin receptor modulation. This compound is characterized by a morpholine ring, a bromomethyl group, and a tert-butyl ester, which contribute to its unique properties and applications in medicinal chemistry.

- Molecular Weight : 280.16 g/mol

- Structure : Contains a six-membered morpholine ring with one nitrogen and one oxygen atom.

- Functional Groups : Bromomethyl and tert-butyl ester groups.

Research indicates that this compound acts primarily as an agonist of the motilin receptor, which plays a crucial role in regulating gastrointestinal motility. The interaction with this receptor can stimulate gut movements, making it potentially useful in treating disorders such as chronic constipation and other functional gastrointestinal disorders.

Pharmacological Studies

Several studies have evaluated the pharmacological potential of this compound:

- Gastrointestinal Motility : It has been investigated for its effects on gastrointestinal motility through its interaction with motilin receptors. This receptor is essential for regulating gut movements, suggesting that the compound could be beneficial in treating gastrointestinal disorders.

- Binding Affinity : Studies have shown that this compound exhibits significant binding affinity for motilin receptors, indicating its potential efficacy as a therapeutic agent in modulating digestive processes.

- Case Studies : In experimental models, this compound has been used to assess its impact on gut motility. For instance, it was noted to enhance gastric emptying in animal models, which supports its application in treating conditions associated with delayed gastric emptying.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | Structure | Similar receptor interaction but different stereochemical properties may influence efficacy. |

| tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate | Structure | Exhibits different binding characteristics due to the chloromethyl group affecting its mechanism of action. |

Synthesis and Derivatives

The synthesis of this compound involves multiple steps requiring careful control of reaction conditions to ensure high yield and purity. The compound serves as a precursor for synthesizing other biologically active derivatives, expanding its potential applications in medicinal chemistry .

特性

IUPAC Name |

tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXCSEPIBOWMOJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50740404 | |

| Record name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919286-71-8 | |

| Record name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。